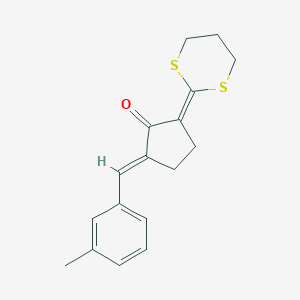

2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone, also known as DMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a highly versatile molecule that has been used in various applications, including organic synthesis, catalysis, and medicinal chemistry. In

Mecanismo De Acción

The mechanism of action of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as a catalyst involves the formation of a Lewis acid-base complex between 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone and the substrate. This complexation activates the substrate towards nucleophilic attack, leading to the formation of the desired product. The high reactivity and selectivity of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as a catalyst can be attributed to its unique structural features, including the dithiane and cyclopentanone moieties.

Biochemical and Physiological Effects:

Although 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has not been extensively studied for its biological effects, some studies have suggested that it may have potential as a therapeutic agent. 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been shown to inhibit the growth of cancer cells in vitro, possibly through the induction of apoptosis. Additionally, 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as a catalyst is its high reactivity and selectivity, which can lead to high yields of the desired product. 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is its sensitivity to air and moisture, which can lead to degradation and reduced catalytic activity. Additionally, 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone can be expensive to produce on a large scale, which may limit its industrial applications.

Direcciones Futuras

There are numerous future directions for the study of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone. One potential area of research is the development of new synthetic methodologies using 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as a catalyst. Additionally, the biological effects of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone could be further explored to determine its potential as a therapeutic agent. The development of new derivatives of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone with improved catalytic activity and selectivity is also an area of interest. Finally, the use of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone in industrial applications, such as the production of fine chemicals and pharmaceuticals, could be explored further.

Métodos De Síntesis

The synthesis of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone involves the reaction of 2-cyclopentenone with 1,3-dithiane-2-carboxaldehyde and 3-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a conjugate addition-elimination mechanism, resulting in the formation of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone in good yield and purity. The synthesis of 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is relatively straightforward and can be easily scaled up for industrial applications.

Aplicaciones Científicas De Investigación

2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been extensively studied for its potential applications in organic synthesis and catalysis. It has been shown to be an effective catalyst for various organic transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. 2-(1,3-Dithian-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has also been used as a chiral auxiliary in asymmetric synthesis, enabling the synthesis of complex chiral molecules with high enantioselectivity.

Propiedades

Fórmula molecular |

C17H18OS2 |

|---|---|

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(5E)-2-(1,3-dithian-2-ylidene)-5-[(3-methylphenyl)methylidene]cyclopentan-1-one |

InChI |

InChI=1S/C17H18OS2/c1-12-4-2-5-13(10-12)11-14-6-7-15(16(14)18)17-19-8-3-9-20-17/h2,4-5,10-11H,3,6-9H2,1H3/b14-11+ |

Clave InChI |

PDXBLLPOKFMNIM-SDNWHVSQSA-N |

SMILES isomérico |

CC1=CC(=CC=C1)/C=C/2\CCC(=C3SCCCS3)C2=O |

SMILES |

CC1=CC=CC(=C1)C=C2CCC(=C3SCCCS3)C2=O |

SMILES canónico |

CC1=CC(=CC=C1)C=C2CCC(=C3SCCCS3)C2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)

![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)

![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)

![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)

![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)

![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)

![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)

![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)